![molecular formula C20H21N3O2 B2943637 2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-85-9](/img/structure/B2943637.png)
2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It is known as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .
Synthesis Analysis
The synthesis of this compound involves a one-pot, three-component process . It is synthesized by condensing dimethyl phthalate 1 with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione . The reaction is facilitated by a catalyst, such as L-proline, in a green solvent at 40 °C .Molecular Structure Analysis
The structure of the target product was confirmed by FT-IR, 1 HNMR, 13 CNMR, and single crystal X-ray structure analysis . The quantum theoretical calculations of the molecular structure of this new compound have been predicted using Density Functional Theory in the solvent DMSO .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of new C–C, C–N, and C–O bonds . L-Proline nitrogen behaves as a good nucleophile towards carbonyl groups, generating the iminium or enamine intermediates that are characteristic for covalent organic catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a milky solid appearance and a melting point of 265–267 °C . Its IR (KBr) (cm−1) values are 3398, 3284 (NH2), 3179 (Ar–H), 2199 (CN), 1708, 1673 (CO), 1603 (CC), 1060 (C–O) .科学的研究の応用
Heterocyclic Synthesis and Structural Analysis
The chemical under investigation serves as a cornerstone in the synthesis of complex heterocyclic compounds. For instance, studies highlight its role in generating a variety of pyrazole, pyridine, and pyrimidine derivatives through reactions with different reagents, showcasing its versatility in organic synthesis (Abdallah, 2007), (Ganapathy et al., 2015). These reactions not only extend the library of heterocyclic compounds but also provide a pathway to explore new chemical entities with potential biological activities.
Catalytic Applications and Green Chemistry
The compound is also pivotal in novel synthetic routes catalyzed by environmentally benign catalysts, facilitating the synthesis of pyridine-pyrimidines and their bis-derivatives in a sustainable manner. This is demonstrated through multi-component reactions using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting advancements in green chemistry and catalyst reuse (Rahmani et al., 2018).
Molecular Docking and Biological Activities
Furthermore, the structural versatility of derivatives synthesized from this compound has been explored in molecular docking studies, aiming to understand their interactions with various biological targets. This research sheds light on the potential of these derivatives in medicinal chemistry, particularly their antimicrobial and antioxidant activities, offering a foundation for future drug development efforts (Flefel et al., 2018).
Advanced Materials and Photovoltaic Applications
The applications extend beyond pharmaceuticals into materials science, where derivatives of this chemical scaffold have been utilized in the fabrication of organic–inorganic photodiodes. These studies emphasize the compound's role in the development of photovoltaic materials, demonstrating its contribution to renewable energy technologies (Zeyada et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-11(2)13-5-7-14(8-6-13)17-15(10-21)19(22)25-16-9-12(3)23(4)20(24)18(16)17/h5-9,11,17H,22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJPEKXYAFSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

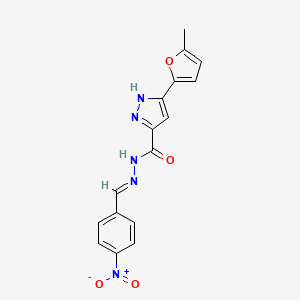
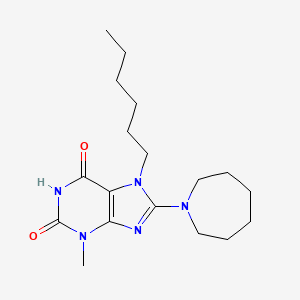
![3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2943559.png)

![N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide](/img/structure/B2943562.png)
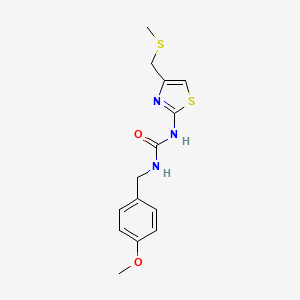
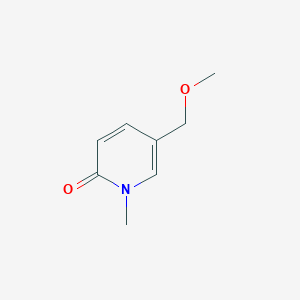
![2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2943567.png)
![4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2943568.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2943570.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2943571.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/no-structure.png)
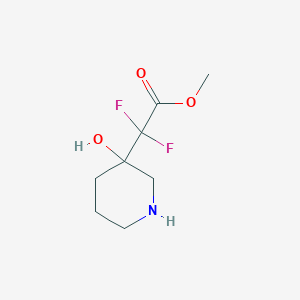
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)